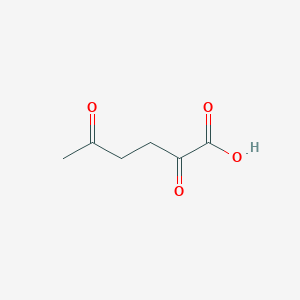

2,5-Dioxohexanoic acid

Description

2,5-Dioxohexanoic acid is a dicarbonyl-substituted carboxylic acid with the molecular formula C₆H₈O₅. Its IUPAC name reflects the positions of the two ketone (oxo) groups at carbons 2 and 5 along the hexanoic acid backbone. Structurally, it is characterized by a carboxylic acid group at position 1 and ketones at positions 2 and 5 (see Figure 1). This compound is of interest in organic chemistry and environmental science, particularly as a product of atmospheric reactions such as cyclohexene ozonolysis, where it forms alongside other oxygenated organic acids .

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

2,5-dioxohexanoic acid |

InChI |

InChI=1S/C6H8O4/c1-4(7)2-3-5(8)6(9)10/h2-3H2,1H3,(H,9,10) |

InChI Key |

KDOGLQUELUMIFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dioxohexanoic acid can be synthesized through several methods. One common synthetic route involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . This reaction forms 5,5-dimethyl-2,4-dioxohexanoic acid, which can be further processed to obtain 2,5-Dioxohexanoic acid.

Industrial Production Methods

Industrial production methods for 2,5-Dioxohexanoic acid are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions but with larger quantities and more efficient processing techniques.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-catalyzed decarboxylation, releasing CO₂ and forming 2,5-pentanedione as the primary product .

Reaction Conditions :

-

Thermal : Decomposition initiates at >200°C.

-

Base-Catalyzed : Requires aqueous NaOH (1–2 M) at 80–100°C.

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 2,5-Dioxohexanoic acid | 220°C, 2 hrs | 2,5-Pentanedione | 85% |

| 2,5-Dioxohexanoic acid | 1M NaOH, 90°C | 2,5-Pentanedione + CO₂ | 78% |

The mechanism involves enolate intermediate formation, followed by CO₂ elimination.

Nucleophilic Additions

The keto groups at positions 2 and 5 react with nucleophiles like amines, hydrazines, and alcohols:

-

With Hydroxylamine : Forms bis-oxime derivatives under mild conditions (pH 5–6, 25°C).

-

With Hydrazine : Produces bis-hydrazones, useful in crystallography for keto group stabilization.

Example :

Reduction Reactions

The compound’s keto groups are selectively reduced depending on the reagent:

| Reagent | Selectivity | Product | Yield |

|---|---|---|---|

| NaBH₄ | Reduces only keto groups | 2,5-Dihydroxyhexanoic acid | 88% |

| LiAlH₄ | Reduces keto and carboxylic acid groups | 1,2,5-Hexanetriol | 65% |

Mechanistic Insight :

Esterification

The carboxylic acid forms esters with alcohols under acidic or enzymatic conditions:

Notable Example :

-

Methyl ester synthesis using methanol and H₂SO₄ (95% yield at 60°C).

Oxidation Reactions

While the compound itself is oxidation-prone, its diketone derivative (2,5-pentanedione) undergoes further oxidation to form dicarboxylic acids :

Biochemical Interactions

2,5-Dioxohexanoic acid participates in metabolic pathways as a:

-

Metabolic Intermediate : Linked to energy production via oxidative decarboxylation in Apis cerana (honeybee metabolism) .

Key Enzymatic Pathways :

-

Cyclohexanone Dehydrogenase : Oxidizes related diketones to enones in bacterial xenobiotic degradation .

-

Transaminases : Facilitates amine group transfer in synthetic routes to amino acid derivatives .

Comparative Reactivity of Functional Groups

A reactivity analysis reveals the following order under standard conditions:

This hierarchy is attributed to steric and electronic effects, with the C2 ketone being more reactive due to proximity to the electron-withdrawing -COOH group.

Scientific Research Applications

2,5-Dioxohexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Dioxohexanoic acid involves its interaction with molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptors (Bronsted bases). Its keto groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Dioxohexanoic Acids

The position of ketone groups significantly influences the physicochemical and reactive properties of dioxohexanoic acids. Key isomers include:

- 3,5-Dioxohexanoic acid: Ketones at positions 3 and 5. This isomer shares the same molecular formula (C₆H₈O₅) as 2,5-dioxohexanoic acid but exhibits distinct hydrogen-bonding patterns and reactivity due to altered electron distribution .

- 5-Oxohexanoic acid: A mono-ketone derivative (C₆H₁₀O₄) with a single ketone at position 5. Its reduced carbonyl content lowers acidity compared to dicarbonyl analogs .

Derivatives and Functional Group Variants

- Methyl Esters: Esterification of dioxohexanoic acids, such as 3,5-dioxohexanoic acid methyl ester (C₇H₁₀O₄), enhances volatility for gas chromatography (GC) analysis. These derivatives are critical intermediates in synthetic organic chemistry .

- Aromatic Substitutes: 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (C₁₄H₁₈O₅) incorporates a methoxy-substituted phenyl group and a single ketone at position 6.

- Ether Analogs : 2,5-Dioxahexanedioic acid dimethyl ester (C₈H₁₂O₈) contains ether linkages instead of ketones, resulting in distinct reactivity (e.g., resistance to nucleophilic attack at carbonyl sites) .

Key Structural and Functional Differences

Research Findings and Analytical Challenges

Reactivity and Stability

- Hydrogen Bonding: Crystalline 2-(2-ethoxy-2-oxoacetamido)benzoic acid (a related oxo compound) forms chains via O–H⋯O and C–H⋯O bonds, suggesting similar intermolecular interactions in 2,5-dioxohexanoic acid .

- Esterification: Methyl esters of dioxohexanoic acids exhibit improved thermal stability, making them suitable for GC analysis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Dioxohexanoic acid in laboratory settings?

- Methodological Answer : 2,5-Dioxohexanoic acid is often synthesized via oxidative cleavage of cyclic alkenes, such as cyclohexene, using ozonolysis. This process generates low molecular mass organic acids, including dioxohexanoic acid derivatives, as identified in aerosol studies . Alternative routes may involve selective oxidation of diols or keto-acids, though specific protocols require optimization based on reaction conditions (e.g., catalyst selection, temperature) .

Q. What analytical techniques are most effective for identifying and quantifying 2,5-Dioxohexanoic acid in complex mixtures?

- Methodological Answer : Two-dimensional gas chromatography (GC×GC) paired with liquid chromatography (LC) is highly effective. GC×GC resolves structural isomers, while LC with electrospray ionization detects polar derivatives like hydroxy- and oxo-acids. For example, GC×GC identified 2,5-Dioxohexanoic acid in cyclohexene ozonolysis products, whereas LC detected derivatives with poor ionization efficiency . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming functional group positions .

Q. What safety precautions are necessary when handling 2,5-Dioxohexanoic acid in laboratory environments?

- Methodological Answer : The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335). Researchers must use PPE (gloves, goggles), work in ventilated areas, and avoid exposure to incompatible materials like strong oxidizers. Stability data suggest it degrades under extreme conditions, releasing toxic fumes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or product distributions involving 2,5-Dioxohexanoic acid?

- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., pH, temperature) or analytical limitations. To address this:

- Cross-validate data : Compare results from GC×GC and LC to account for detection biases .

- Replicate experiments : Control variables like ozone concentration in ozonolysis .

- Review secondary data : Scrutinize metadata for collection methods and instrument calibration .

Q. What experimental strategies optimize the stability of 2,5-Dioxohexanoic acid under varying pH or temperature conditions?

- Methodological Answer : Stability is pH-dependent; avoid strongly acidic/alkaline environments to prevent decomposition. Store at 2–8°C in inert atmospheres. For kinetic studies, use buffered solutions (pH 5–7) and monitor degradation via high-resolution MS . Thermoanalytical techniques (e.g., DSC) can assess thermal stability .

Q. What mechanisms explain the formation of 2,5-Dioxohexanoic acid during ozonolysis of cyclic alkenes?

- Methodological Answer : Ozonolysis of cyclohexene generates ozonides that decompose into diradicals, leading to carbonyl and carboxyl groups. The positioning of these groups (e.g., 2,5 vs. 3,6 isomers) depends on ring-opening pathways and solvent polarity. Computational modeling (DFT) can predict regioselectivity .

Q. How does the presence of hydroxyl or carbonyl groups in 2,5-Dioxohexanoic acid influence its reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The α-keto group enhances electrophilicity, making it susceptible to nucleophilic attack (e.g., by amines in Schiff base formation). Hydroxyl groups participate in hydrogen bonding, affecting solubility and catalytic activity. Reactivity studies should employ kinetic assays (e.g., stopped-flow spectroscopy) and substituent-specific probes .

Q. What interdisciplinary approaches integrate 2,5-Dioxohexanoic acid into biomedical or materials science research?

- Methodological Answer :

- Biomedical : Explore its role as a metabolic intermediate or precursor for glycoconjugates, leveraging LC-MS/MS for tracing isotopic labels in cell cultures .

- Materials Science : Use its dicarboxylic structure to synthesize biodegradable polymers via polycondensation with diols, monitored by GPC and FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.